BAY 1816032 - 1891087-61-8

BAY 1816032

Catalog Number: EVT-260976
CAS Number: 1891087-61-8
Molecular Formula: C27H24F2N6O4
Molecular Weight: 534.5238
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BAY 1816032 is a potent, selective, and orally bioavailable small molecule inhibitor of the mitotic kinase BUB1 (budding uninhibited by benzimidazoles 1) [, ]. It is classified as a first-in-class BUB1 kinase inhibitor []. In scientific research, BAY 1816032 serves as a valuable tool for investigating the role of BUB1 in cell division, particularly its involvement in chromosome alignment and segregation.

Paclitaxel

Relevance: Paclitaxel exhibits synergy or additivity when combined with BAY 1816032 in inhibiting the proliferation of various tumor cell lines. [, ] This combination also resulted in a significant reduction of tumor size in xenograft studies compared to either monotherapy. [, ] The enhanced efficacy observed with the combination suggests a potential strategy to improve the treatment of cancers resistant to paclitaxel.

Docetaxel

Relevance: Similar to paclitaxel, docetaxel demonstrates synergistic or additive effects when combined with BAY 1816032 in inhibiting the proliferation of tumor cell lines. [] The combination also significantly reduced tumor size in xenograft studies compared to either drug alone. []

Olaparib

Relevance: BAY 1816032, when combined with olaparib, showed a significant reduction in tumor size compared to either monotherapy in xenograft models. [] This suggests a potential therapeutic benefit in combining BUB1 inhibitors like BAY 1816032 with PARP inhibitors like olaparib.

Nocodazole

Relevance: Nocodazole was utilized in research to investigate the mechanism of action of BAY 1816032. [] BAY 1816032 successfully abrogated nocodazole-induced phosphorylation of histone H2A at the Thr-120 site in HeLa cells. [] This finding demonstrates BAY 1816032's ability to inhibit BUB1 kinase activity and subsequently disrupt its downstream signaling.

Benzimidazoles

Relevance: While not directly investigated in the context of BAY 1816032 research, benzimidazoles are relevant because BUB1, the target of BAY 1816032, was initially named "budding uninhibited by benzimidazoles 1". [] This historical context highlights the early connection between BUB1 and compounds affecting microtubule dynamics, which is also relevant to BAY 1816032's mechanism of action in combination with taxanes.

Overview

BAY-1816032 is a potent inhibitor of the BUB1 kinase, a critical regulator in the spindle assembly checkpoint during mitosis. This compound has been developed to enhance the efficacy of anticancer therapies by sensitizing tumor cells to chemotherapeutic agents such as taxanes and poly (ADP-ribose) polymerase inhibitors. It was synthesized by Bayer AG and has shown promising results in preclinical studies, particularly in enhancing the effectiveness of existing cancer treatments .

Source and Classification

BAY-1816032 is classified as a small molecule kinase inhibitor, specifically targeting the BUB1 protein, which plays a vital role in ensuring proper chromosome segregation during cell division. The compound is identified by its Chemical Abstracts Service number 1891087-61-8 and has been characterized for its high selectivity and potency against BUB1, with an IC50 value of approximately 6.5 nM .

Synthesis Analysis

The synthesis of BAY-1816032 involves several key steps, utilizing various chemical reactions to construct its complex molecular structure. The synthesis process includes:

  1. Formation of Key Intermediates: The initial step involves creating Weinreb amides from acyl chlorides, followed by reactions with organometallic reagents to form cyclopropyl ethyl ketones.
  2. Knorr Reaction: This step is crucial for constructing the pyrazole core of the molecule.
  3. Functional Group Interconversion: Various reactions are employed to modify functional groups, ultimately leading to the formation of the desired compound.
  4. Final Assembly: The final steps involve cross-coupling reactions facilitated by palladium catalysts to yield BAY-1816032 .
Molecular Structure Analysis

BAY-1816032 exhibits a complex molecular structure that can be represented as follows:

  • Molecular Formula: C₂₁H₂₁F₄N₅O
  • Molecular Weight: 439.42 g/mol

The structure features multiple functional groups including halogens and nitrogen-containing rings, which contribute to its binding affinity for the BUB1 kinase. Detailed crystallographic studies have confirmed its binding mode within the active site of BUB1, providing insights into how modifications can enhance potency and selectivity .

Chemical Reactions Analysis

BAY-1816032 participates in various chemical reactions primarily through its interactions with the BUB1 kinase. The compound acts as an ATP-competitive inhibitor, which means it competes with ATP for binding at the active site of the kinase. This competitive inhibition leads to decreased phosphorylation of downstream targets involved in cell cycle regulation.

Key reactions include:

  • Kinase Inhibition: BAY-1816032 effectively inhibits BUB1 activity, as demonstrated through in vitro assays that measure phosphorylation levels of histone H2A.
  • Combination Therapies: When used in conjunction with other chemotherapeutic agents, BAY-1816032 enhances cell death in tumor models, indicating synergistic effects .
Mechanism of Action

BAY-1816032 exerts its effects primarily through inhibition of BUB1 kinase activity. The mechanism involves:

  1. Competitive Binding: The compound binds to the ATP-binding site of BUB1, preventing ATP from accessing the active site.
  2. Disruption of Cell Cycle Checkpoints: By inhibiting BUB1, BAY-1816032 disrupts normal spindle assembly checkpoint functions, leading to increased susceptibility of cancer cells to mitotic stress.
  3. Enhanced Efficacy of Chemotherapy: The inhibition of BUB1 allows for more effective action of taxanes and poly (ADP-ribose) polymerase inhibitors by promoting apoptosis in cancer cells .
Physical and Chemical Properties Analysis

BAY-1816032 possesses several notable physical and chemical properties:

  • Solubility: The compound is soluble in organic solvents like dimethyl sulfoxide and has been formulated for both intravenous and oral administration.
  • Stability: It shows good stability under physiological conditions, which is essential for therapeutic applications.
  • Selectivity Profile: In extensive kinase panel assays, BAY-1816032 demonstrated high selectivity for BUB1 over other kinases, minimizing off-target effects .
Applications

The primary application of BAY-1816032 lies within cancer therapeutics:

  • Cancer Treatment: As a BUB1 inhibitor, it is being investigated for use in combination with existing chemotherapy regimens to improve treatment outcomes for various cancers.
  • Research Tool: It serves as a valuable tool in research settings to study mitotic regulation and checkpoint control mechanisms .

Properties

CAS Number

1891087-61-8

Product Name

BAY-1816032

IUPAC Name

2-[3,5-difluoro-4-[[3-[5-methoxy-4-[(3-methoxypyridin-4-yl)amino]pyrimidin-2-yl]indazol-1-yl]methyl]phenoxy]ethanol

Molecular Formula

C27H24F2N6O4

Molecular Weight

534.5238

InChI

InChI=1S/C27H24F2N6O4/c1-37-23-13-30-8-7-21(23)32-26-24(38-2)14-31-27(33-26)25-17-5-3-4-6-22(17)35(34-25)15-18-19(28)11-16(12-20(18)29)39-10-9-36/h3-8,11-14,36H,9-10,15H2,1-2H3,(H,30,31,32,33)

InChI Key

QVOGVAVHOLLLAZ-UHFFFAOYSA-N

SMILES

COC1=CN=C(N=C1NC2=C(C=NC=C2)OC)C3=NN(C4=CC=CC=C43)CC5=C(C=C(C=C5F)OCCO)F

Solubility

Soluble in DMSO

Synonyms

BAY-1816032; BAY 1816032; BAY1816032

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.